![molecular formula C12H12N2 B1329427 [1,1'-Biphenyl]-3,3'-diamine CAS No. 2050-89-7](/img/structure/B1329427.png)

[1,1'-Biphenyl]-3,3'-diamine

Übersicht

Beschreibung

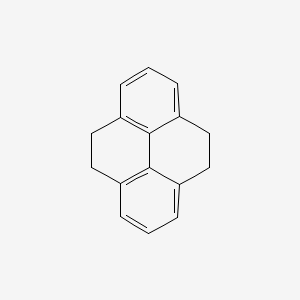

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Synthesis Analysis

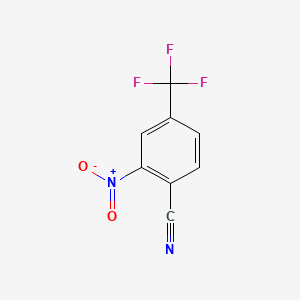

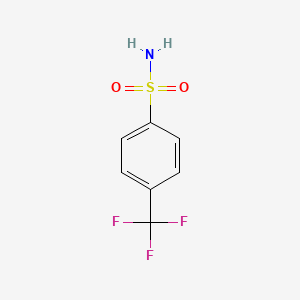

The synthesis of biphenyl derivatives often involves various metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis

Biphenyl consists of two connected phenyl rings . The 3D structure of biphenyl can be viewed using specific software .Chemical Reactions Analysis

Biphenyls undergo reactions similar to benzene as they both undergo electrophilic substitution reaction .Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water but soluble in typical organic solvents .Wissenschaftliche Forschungsanwendungen

1. Hollow Microspherical Carbazole-Based Conjugated Polymers

- Summary of Application: A new photochemical approach for the synthesis of metal-free three-dimensional hollow spherical conjugated polymers has been described . The specially designed monomer used in this process is 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), which possesses both carbazole and biphenyl units .

- Methods of Application: The polymerization process involves the irradiation of solutions containing CBP and iodonium salt at 350 nm, which results in the formation of a dark-colored corresponding polymer . The polymerization proceeds through a step-growth mechanism involving successive electron transfer between CBP and the iodonium ion within the photochemically formed exciplex, proton release, and radical coupling reactions .

- Results or Outcomes: The obtained polymers were characterized by UV-vis, 1H-NMR, GPC, CV, and BET analyses . Dedoping of self-assembled microspheres with a significant distance resulted in more uniform spherical formations .

2. Applications of Polychlorinated Biphenyls

- Summary of Application: Polychlorinated biphenyls (PCBs) were widely used in numerous applications due to their desirable properties . Although PCBs are not exactly “[1,1’-Biphenyl]-3,3’-diamine”, they are related as they are also biphenyl-based compounds.

- Methods of Application: PCBs were used primarily as electrical insulating fluids in capacitors and transformers. They were also used as hydraulic, heat transfer, and lubricating fluids . PCBs were blended with other chemicals as plasticizers and fire retardants and used in a range of products including caulks, adhesives, plastics, and carbonless copy paper .

- Results or Outcomes: PCBs were manufactured in the USA from 1929 through mid-1977, although many products remained in service for decades after the manufacture of PCBs was terminated .

3. Aggregation-Induced Emission

- Summary of Application: Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent molecules in solutions show bright emission upon aggregate formation . This is due to the restriction of intramolecular motions caused by intermolecular steric interaction .

- Methods of Application: AIEgens, which are AIE luminogens, have been developed over the past 20 years . They have demonstrated great potential in different areas from organic electronics to biomedical research and physical process monitoring .

- Results or Outcomes: AIEgen-based organic light-emitting diodes (OLEDs) show bright luminescence, high current efficiency, and excellent external quantum efficiency with very low efficiency roll off . They show great potential for commercialization .

4. Biphenyl as a Fungistat

- Summary of Application: Biphenyl is used as a fungistat in the packaging of citrus fruits .

- Methods of Application: The biphenyl is applied to the packaging of the citrus fruits to prevent the growth of fungi .

- Results or Outcomes: The use of biphenyl as a fungistat helps in preserving the freshness and extending the shelf life of citrus fruits .

5. Solubility Studies

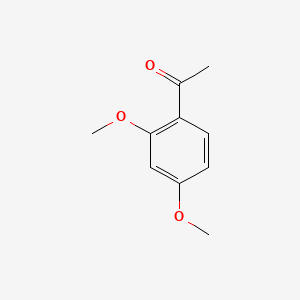

- Summary of Application: The solubility of biphenyl-based compounds is a critical factor in many chemical processes, including reactions, separations, and material synthesis .

- Methods of Application: Solubility studies typically involve dissolving the biphenyl-based compound in various solvents and measuring the maximum amount that can be dissolved . These studies can provide valuable information about the intermolecular interactions between the biphenyl-based compound and the solvent molecules .

- Results or Outcomes: The results of these studies can guide the selection of solvents for specific applications, such as reactions or separations .

6. Production of Polychlorinated Biphenyls (PCBs)

- Summary of Application: Biphenyl is a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

- Methods of Application: The production of PCBs involves the chlorination of biphenyl, which can be achieved through various methods, including the use of chlorine gas .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-aminophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXGRHCEHPFUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174494 | |

| Record name | (1,1'-Biphenyl)-3,3'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-3,3'-diamine | |

CAS RN |

2050-89-7 | |

| Record name | (1,1'-Biphenyl)-3,3'-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3,3'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

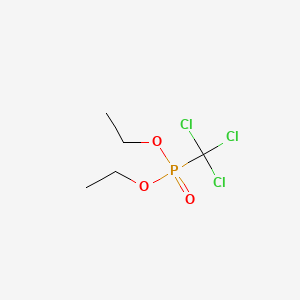

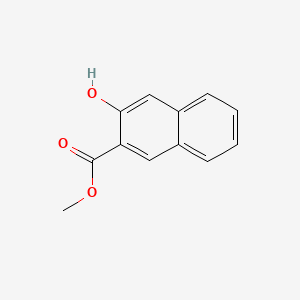

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.